molecular formula C15H17N3O4 B5761966 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide

Cat. No.: B5761966
M. Wt: 303.31 g/mol
InChI Key: ULGVMFNAVJYPOV-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a tetrahydropyrimidine ring and a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethylphenoxy Group: This step involves the reaction of the tetrahydropyrimidine intermediate with a trimethylphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in the treatment of certain diseases.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide
  • N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide is unique due to the presence of the trimethylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-8-4-10(3)12(5-9(8)2)22-7-13(19)17-11-6-16-15(21)18-14(11)20/h4-6H,7H2,1-3H3,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVMFNAVJYPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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